molecular formula C20H18ClN3O4 B11268167 1-(4-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

1-(4-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B11268167
M. Wt: 399.8 g/mol
InChI Key: IOWPRJQBCNRWSG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, a 4-chlorophenyl group, and a 1,2,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with a suitable nucleophile.

    Formation of the pyrrolidin-2-one core: This can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s pharmacological properties.

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-(4-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s observed biological effects. The exact pathways and interactions depend on the specific context of its use, such as its pharmacological or biological application.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and activities.

    Other 1,2,4-oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring system but different substituents can be compared to highlight the unique features of this compound.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C20H18ClN3O4/c1-26-15-7-8-16(17(10-15)27-2)19-22-20(28-23-19)12-9-18(25)24(11-12)14-5-3-13(21)4-6-14/h3-8,10,12H,9,11H2,1-2H3

InChI Key

IOWPRJQBCNRWSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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